molecular formula C16H26O3 B12656463 Dihydro-3-(isododecenyl)furan-2,5-dione CAS No. 51546-74-8

Dihydro-3-(isododecenyl)furan-2,5-dione

Cat. No.: B12656463
CAS No.: 51546-74-8
M. Wt: 266.38 g/mol
InChI Key: MFZOUWVHEQAVLP-PKNBQFBNSA-N
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Description

Dihydro-3-(isododecenyl)furan-2,5-dione is an organic compound with the molecular formula C16H26O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a dihydrofuran-2,5-dione core with an isododecenyl side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-3-(isododecenyl)furan-2,5-dione typically involves the reaction of maleic anhydride with isododecene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Maleic Anhydride and Isododecene Reaction: Maleic anhydride reacts with isododecene in the presence of a catalyst, such as sulfuric acid, to form this compound.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of maleic anhydride and isododecene into the reactor, where the reaction takes place under optimized conditions. The product is then separated and purified using industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dihydro-3-(isododecenyl)furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Dihydro-3-(isododecenyl)furan-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of dihydro-3-(isododecenyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dihydro-3-(tetrapropenyl)furan-2,5-dione
  • Dihydro-3-(1-octenyl)furan-2,5-dione

Uniqueness

Dihydro-3-(isododecenyl)furan-2,5-dione is unique due to its specific isododecenyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

51546-74-8

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

3-[(E)-10-methylundec-1-enyl]oxolane-2,5-dione

InChI

InChI=1S/C16H26O3/c1-13(2)10-8-6-4-3-5-7-9-11-14-12-15(17)19-16(14)18/h9,11,13-14H,3-8,10,12H2,1-2H3/b11-9+

InChI Key

MFZOUWVHEQAVLP-PKNBQFBNSA-N

Isomeric SMILES

CC(C)CCCCCCC/C=C/C1CC(=O)OC1=O

Canonical SMILES

CC(C)CCCCCCCC=CC1CC(=O)OC1=O

Origin of Product

United States

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